molecular formula C17H14Cl2N2O4S B12697178 L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- CAS No. 85979-04-0

L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)-

Cat. No.: B12697178
CAS No.: 85979-04-0
M. Wt: 413.3 g/mol
InChI Key: AWLLJTQGQKIITL-HNNXBMFYSA-N
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Description

L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- is a synthetic derivative of the essential amino acid L-Tryptophan This compound is characterized by the presence of a 2,5-dichlorophenylsulfonyl group attached to the nitrogen atom of the tryptophan molecule

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- typically involves the reaction of L-Tryptophan with 2,5-dichlorobenzenesulfonyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the nucleophilic substitution reaction. The reaction conditions generally include:

    Solvent: Anhydrous dichloromethane or another suitable organic solvent.

    Temperature: Room temperature to slightly elevated temperatures (25-40°C).

    Reaction Time: Several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving:

    Continuous flow reactors: To maintain consistent reaction conditions.

    Purification steps: Such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- can undergo various chemical reactions, including:

    Oxidation: The indole ring of the tryptophan moiety can be oxidized under specific conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under strong reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide in acidic or basic media.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Products may include oxidized derivatives of the indole ring.

    Reduction: Products may include the corresponding sulfide derivative.

    Substitution: Products may include substituted sulfonyl derivatives.

Scientific Research Applications

L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential effects on biological systems, particularly in protein modification.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, potentially altering their function. The sulfonyl group may participate in covalent bonding with nucleophilic residues in proteins, leading to modifications that affect biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,5-Dichlorophenyl)succinamic acid
  • N-[(2,5-Dichlorophenyl)sulfonyl]tryptophan

Uniqueness

L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)- is unique due to its specific structural features, which confer distinct chemical and biological properties

This detailed article provides a comprehensive overview of L-Tryptophan, N-((2,5-dichlorophenyl)sulfonyl)-, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

85979-04-0

Molecular Formula

C17H14Cl2N2O4S

Molecular Weight

413.3 g/mol

IUPAC Name

(2S)-2-[(2,5-dichlorophenyl)sulfonylamino]-3-(1H-indol-3-yl)propanoic acid

InChI

InChI=1S/C17H14Cl2N2O4S/c18-11-5-6-13(19)16(8-11)26(24,25)21-15(17(22)23)7-10-9-20-14-4-2-1-3-12(10)14/h1-6,8-9,15,20-21H,7H2,(H,22,23)/t15-/m0/s1

InChI Key

AWLLJTQGQKIITL-HNNXBMFYSA-N

Isomeric SMILES

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)NS(=O)(=O)C3=C(C=CC(=C3)Cl)Cl

Origin of Product

United States

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